molecular formula C9H10O2 B14348117 2-Cyclohexen-1-one, 3-(2-propynyloxy)- CAS No. 90536-09-7

2-Cyclohexen-1-one, 3-(2-propynyloxy)-

Cat. No.: B14348117
CAS No.: 90536-09-7
M. Wt: 150.17 g/mol
InChI Key: AFFRQAKAWIYTRI-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 3-(2-propynyloxy)- is an organic compound that belongs to the class of cyclohexenones It is characterized by a cyclohexene ring with a ketone functional group and a propynyloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 3-(2-propynyloxy)- can be synthesized through several methods. One common approach involves the reaction of 2-cyclohexen-1-one with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Cyclohexen-1-one, 3-(2-propynyloxy)- may involve the catalytic oxidation of cyclohexene followed by the introduction of the propynyloxy group. This process can be optimized for higher yields and purity by using specific catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 3-(2-propynyloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The propynyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Cyclohexen-1-one, 3-(2-propynyloxy)- has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 2-Cyclohexen-1-one, 3-(2-propynyloxy)- exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting cellular pathways and functions.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexenone: A simpler analog without the propynyloxy group.

    3-Ethoxy-2-cyclohexen-1-one: Similar structure with an ethoxy group instead of propynyloxy.

    3-Methyl-2-cyclohexen-1-one: Contains a methyl group instead of propynyloxy.

Uniqueness

2-Cyclohexen-1-one, 3-(2-propynyloxy)- is unique due to the presence of the propynyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. This substituent allows for specific interactions and reactions that are not possible with simpler cyclohexenones.

Properties

CAS No.

90536-09-7

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-prop-2-ynoxycyclohex-2-en-1-one

InChI

InChI=1S/C9H10O2/c1-2-6-11-9-5-3-4-8(10)7-9/h1,7H,3-6H2

InChI Key

AFFRQAKAWIYTRI-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=O)CCC1

Origin of Product

United States

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